2-MÉTHYLISOBORNÉOL

Vue d'ensemble

Description

2-Methylisoborneol (2-MIB) is a semi-volatile compound, responsible for the undesirable earthy-musty odor in surface water. It can be efficiently degraded by TiO2 photocatalysis. 2-MIB can also be easily adsorbed on granular activated carbon.

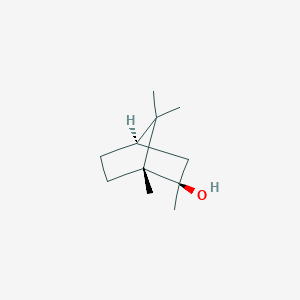

(1R, 2R)-1, 2, 7, 7-Tetramethylbicyclo[2. 2. 1]heptan-2-ol belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other (1R, 2R)-1, 2, 7, 7-Tetramethylbicyclo[2. 2. 1]heptan-2-ol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (1R, 2R)-1, 2, 7, 7-tetramethylbicyclo[2. 2. 1]heptan-2-ol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, (1R, 2R)-1, 2, 7, 7-tetramethylbicyclo[2. 2. 1]heptan-2-ol can be found in crustaceans and fishes. This makes (1R, 2R)-1, 2, 7, 7-tetramethylbicyclo[2. 2. 1]heptan-2-ol a potential biomarker for the consumption of these food products.

Applications De Recherche Scientifique

Gestion de la qualité de l'eau potable

Le 2-méthylisobornéol (MIB) représente un défi majeur pour les services d'eau potable du monde entier en raison de ses métabolites secondaires responsables de saveurs désagréables. La prévalence de ces composés devrait augmenter à l'avenir en raison de l'enrichissement en nutriments et des températures élevées des sources d'eau potable de surface .

Pratiques aquacoles

Ce composé a été retrouvé dans l'eau de pisciculture, et sa distribution et ses niveaux résiduels peuvent influencer la composition de diverses espèces de poissons dans l'eau de pisciculture .

Études de biodégradation

Le 2-MIB est biodégradable, et un grand nombre d'études l'ont démontré. Cependant, la théorie de la biodégradation n'est pas explicite .

Surveillance environnementale

L'exposition au 2-MIB dans l'eau a eu un impact négatif sur la réputation des produits et la confiance des clients. La présence de ces composés et de leurs métabolites lors des processus de traitement de l'eau potable a provoqué divers problèmes de santé .

Processus de traitement de l'eau

Les techniques de traitement conventionnelles telles que la coagulation, la sédimentation, la filtration et la chloration utilisées pour éliminer le 2-MIB se sont avérées inefficaces et présentent des lacunes inhérentes

Mécanisme D'action

Target of Action

2-Methylisoborneol (2-MIB) is an irregular monoterpene derived from the universal monoterpene precursor geranyl pyrophosphate . It is produced by various blue-green algae (cyanobacteria) and filamentous bacteria in the class Actinomycetia, and also some other prokaryotes and eukaryotes . The main genera in the cyanobacteria that have been shown to produce 2-MIB include Oscillatoria, Phormidium, and Planktothrix, while the main genus in the Actinomycetia that produces 2-MIB is Streptomyces .

Mode of Action

The biosynthesis of 2-MIB was reconstituted by elongation of dimethylallyl diphosphate (DMAPP) with (S)- and ®-2-methylisopentenyl diphosphate (2-Me-IPP) using farnesyl diphosphate synthase (FPPS), followed by terpene cyclisation . Their enzymatic conversion with 2-methylisoborneol synthase (2MIBS) demonstrates that ®-2-Me-LPP is the on-pathway intermediate, while a minor formation of 2-methylisoborneol from (S)-2-Me-LPP may be explained by isomerization to 2-Me-GPP and then to ®-2-Me-LPP .

Biochemical Pathways

The biosynthesis of 2-MIB involves the methylation of geranyl diphosphate (GPP) to 2-methyl-GPP (2-Me-GPP), followed by cyclization to compound 1 . This process involves the isomerization of 2-Me-GPP by allylic transposition of diphosphate to 2-methyllinalyl diphosphate (2-Me-LPP), followed by a conformational change through rotation around the C2–C3 bond and cyclization to the 2-methyl-α-terpinyl cation .

Result of Action

2-MIB has a distinct earthy or musty odor, which most people can easily smell . The odor detection threshold of 2-MIB is very low, ranging from 0.002 to 0.02 micrograms per liter in water . This chemical is the major cause of “muddy” or “dirt” flavors in catfish and crawfish .

Action Environment

The exposure to 2-MIB in water has caused a negative impact on product reputation and customer distrust . The occurrence of these compounds and their metabolites during drinking water treatment processes has caused different health challenges . The removal of 2-MIB was found to be effective using a combination of activated carbon and ozonation; however, high treatment cost associated with ozonation technique and poor regeneration efficiency of activated carbon constitute serious setbacks to the combined system .

Analyse Biochimique

Biochemical Properties

2-Methylisoborneol plays a role in biochemical reactions, particularly in the biosynthesis of terpenes. It is produced by various blue-green algae (cyanobacteria) and filamentous bacteria in the class Actinomycetia . The biosynthesis of 2-Methylisoborneol involves the methylation of geranyl diphosphate (GPP) to 2-methyl-GPP catalyzed by a SAM-dependent methyltransferase gene, followed by cyclization to 2-Methylisoborneol by a monoterpene cyclase gene .

Cellular Effects

The presence of 2-Methylisoborneol in water has been associated with a negative impact on product reputation and customer distrust . It is known to degrade water quality and presents challenges for water treatment . In cyanobacteria, light is a crucial, but not the only, active regulatory factor for the transcription of 2-Methylisoborneol synthesis genes .

Molecular Mechanism

The molecular mechanism of 2-Methylisoborneol involves the elongation of dimethylallyl diphosphate (DMAPP) with (S)- and ®-2-methylisopentenyl diphosphate (2-Me-IPP) using farnesyl diphosphate synthase (FPPS), followed by terpene cyclisation . This process is similar in cyanobacteria and actinomycetes .

Temporal Effects in Laboratory Settings

In laboratory settings, the production and accumulation of 2-Methylisoborneol are influenced by environmental conditions such as higher water temperature and lower TN:TP ratio . The production of 2-Methylisoborneol is also sensitive to short-term hydrometeorological processes, with high water levels and radiant intensity enhancing its production .

Dosage Effects in Animal Models

While specific studies on the dosage effects of 2-Methylisoborneol in animal models are limited, it is known that the compound is not toxic . It can cause taste and odor issues in freshwater, affecting the aesthetics of drinking water .

Metabolic Pathways

The metabolic pathway of 2-Methylisoborneol involves the isoprenoid pathway, which is the major biosynthetic pathway for geosmin/2-Methylisoborneol synthesis in cyanobacteria, such as the mevalonate (MV) pathway and non-mevalonate (MEP) pathway .

Transport and Distribution

It is known that the compound is volatile and can be released into the environment, particularly into water bodies .

Propriétés

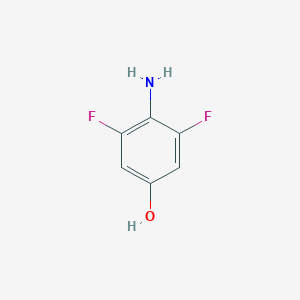

IUPAC Name |

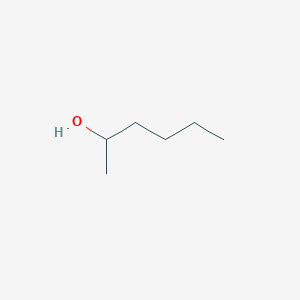

(1R,2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-9(2)8-5-6-10(9,3)11(4,12)7-8/h8,12H,5-7H2,1-4H3/t8-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYXNXGVLGKVCJ-FBIMIBRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2)(C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1(C)C)C[C@@]2(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

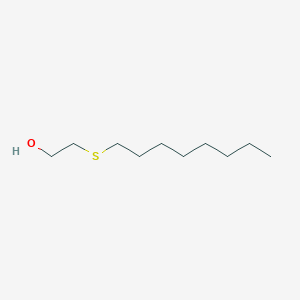

Molecular Formula |

C11H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90940148 | |

| Record name | 2-Methylisoborneol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2371-42-8 | |

| Record name | 2-Methylisoborneol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2371-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylisoborneol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLISOBORNEOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D43XMP4DNW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What organisms are known to produce 2-methylisoborneol?

A1: 2-Methylisoborneol is primarily produced as a secondary metabolite by certain microorganisms. These include several species of cyanobacteria (blue-green algae), particularly those belonging to the order Hormogonales [], and actinomycetes []. Some specific examples include Oscillatoria curviceps, Oscillatoria tenuis [], Anabaena scheremetievi [], and Streptomyces species [].

Q2: What environments are typically associated with 2-methylisoborneol production?

A2: 2-Methylisoborneol production is often observed in freshwater environments such as lakes, reservoirs, and aquaculture ponds []. Factors like nutrient enrichment (e.g., nitrogen, phosphorus) [], optimal temperature (around 25°C) [], and specific pH conditions (around pH 9.0) [] can contribute to increased MIB production.

Q3: How does light affect 2-methylisoborneol production in cyanobacteria?

A3: Light plays a crucial role in regulating 2-MIB synthesis in cyanobacteria []. Studies have shown that light exposure triggers the transcription of genes associated with 2-MIB biosynthesis []. This response to light is rapid and temporary, suggesting a complex regulatory mechanism.

Q4: Why is 2-methylisoborneol a concern for drinking water quality?

A4: 2-Methylisoborneol possesses a very low odor threshold concentration, meaning humans can detect its characteristic earthy-musty odor at extremely low concentrations, typically in the range of 5-10 ng/L []. Even at these low levels, it can impart unpleasant tastes and odors to drinking water [], making it undesirable for consumers despite posing no known health risks [].

Q5: Does 2-methylisoborneol impact the flavor of fish?

A5: Yes, 2-methylisoborneol is a significant contributor to off-flavors in aquaculture, particularly in commercially raised fish like catfish []. Fish can absorb MIB from the water, and it accumulates in their fatty tissues []. This leads to an undesirable earthy-musty taste, which can negatively impact the market value of the fish [].

Q6: What is the molecular formula and weight of 2-methylisoborneol?

A6: The molecular formula of 2-methylisoborneol is C11H20O, and its molecular weight is 168.27 g/mol.

Q7: What analytical techniques are commonly used to detect and quantify 2-methylisoborneol in water samples?

A7: Several analytical methods are employed for detecting and quantifying 2-MIB in water samples. Some commonly used techniques include:

Q8: Are there challenges in accurately measuring 2-methylisoborneol in environmental samples?

A8: Accurately measuring 2-MIB, especially at trace levels, can be challenging due to several factors, including:

Q9: What are some methods for reducing 2-methylisoborneol levels in drinking water?

A9: Various methods are employed to mitigate MIB in drinking water:

Q10: Can natural processes contribute to the degradation of 2-methylisoborneol in the environment?

A10: Yes, natural processes like biodegradation can contribute to MIB removal in the environment. Studies have shown that certain bacterial strains can degrade MIB [, , ]. These bacteria can utilize MIB as a source of carbon and energy, breaking it down into less odorous compounds [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

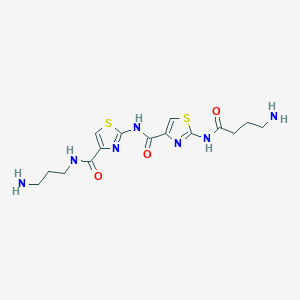

![(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B165342.png)